2-Amino-5-propylbenzoic acid
CAS No.: 637347-93-4
Cat. No.: VC3344801
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637347-93-4 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-amino-5-propylbenzoic acid |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13) |
| Standard InChI Key | PCZINJXPGKQTCE-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)N)C(=O)O |
| Canonical SMILES | CCCC1=CC(=C(C=C1)N)C(=O)O |
Introduction
Chemical Identity and Structure
2-Amino-5-propylbenzoic acid belongs to the family of substituted benzoic acids with both amine and alkyl functionalities. The compound features a benzoic acid core with an amino group at position 2 and a propyl chain at position 5 of the benzene ring.
Basic Information
The compound has the following identifiers and structural information:
| Property | Value |
|---|---|
| Chemical Name | 2-Amino-5-propylbenzoic acid |
| CAS Registry Number | 637347-93-4 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.21 g/mol |
| Functional Groups | Carboxylic acid, amine, propyl chain |
The structure consists of a benzoic acid skeleton with an amino (-NH2) group ortho to the carboxylic acid functionality and a propyl (-C3H7) chain at the meta position relative to the carboxylic acid group .
Structural Features
The compound's chemical structure can be represented as a 2-aminobenzoic acid (anthranilic acid) derivative with a propyl substituent at position 5. This combination of functional groups contributes to its chemical reactivity and potential applications. The ortho-positioned amino group relative to the carboxylic acid can participate in hydrogen bonding and may influence the acid-base properties of the molecule.
Physical Properties
General Characteristics
2-Amino-5-propylbenzoic acid exists as a solid at room temperature. While specific data about its appearance is limited in the literature, based on similar compounds in this class, it likely appears as a crystalline powder with a color ranging from white to light beige .
Solubility Profile
The compound exhibits characteristic solubility patterns typical of substituted benzoic acids with amino functionality:
| Solvent | Solubility |
|---|---|
| Water | Limited solubility |
| Methanol | Moderately soluble |
| DMSO | Soluble |
| Ethanol | Moderately soluble |
| Dichloromethane | Limited solubility |
Like other aminobenzoic acids, it likely demonstrates improved solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group, forming more water-soluble salts.
Chemical Properties
Acid-Base Behavior
As both an acid (carboxylic acid group) and a base (amino group), 2-amino-5-propylbenzoic acid exhibits amphoteric properties. The carboxylic acid group typically has a pKa in the range of 4-5 for similar compounds, while the amino group has significantly lower basicity than aliphatic amines due to the electron-withdrawing effect of the aromatic ring.
Reactivity Patterns
The compound features three main reactive sites:
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Carboxylic acid group: Can undergo esterification, amidation, and salt formation
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Amino group: Can participate in diazotization, acylation, and other typical amine reactions
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Aromatic ring: Can undergo electrophilic aromatic substitution, though reactivity is influenced by the amino (activating, ortho/para-directing) and carboxylic acid (deactivating, meta-directing) groups
The propyl chain generally exhibits low reactivity under most conditions but may undergo oxidation under harsh conditions.
Synthesis Methods
Purification Techniques
Purification of 2-amino-5-propylbenzoic acid likely involves techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Conversion to a salt form followed by acidification
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Potential use of acid-base extraction to leverage its amphoteric properties
Analytical Methods
Identification Techniques
Analytical methods commonly used for identification and characterization of compounds like 2-amino-5-propylbenzoic acid include:
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially after derivatization
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Thin-Layer Chromatography (TLC)
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Elemental analysis to confirm the C10H13NO2 composition
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding 2-amino-5-propylbenzoic acid:
Property Comparisons
The substitution pattern significantly affects the physical and chemical properties:
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Solubility: The propyl chain in 2-amino-5-propylbenzoic acid increases lipophilicity compared to unsubstituted anthranilic acid, but likely provides better organic solvent solubility than halogenated derivatives
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Reactivity: The propyl group is electron-donating (by induction), providing a different electronic effect compared to electron-withdrawing halogen substituents found in the related 5-bromo and 5-iodo derivatives
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Melting point: While specific data is unavailable, alkyl-substituted derivatives typically have lower melting points than their halogenated counterparts (for reference, 2-amino-5-bromobenzoic acid has a melting point of 213-215°C )
Current Research Directions
While specific research on 2-amino-5-propylbenzoic acid is limited in the literature, several potential research directions can be identified:
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Synthetic utility: Exploration as a building block for more complex molecules, particularly in pharmaceutical research
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Structure-activity relationships: Investigation of how the propyl substituent affects biological activity compared to other substitution patterns
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Materials science: Potential applications in polymer chemistry, particularly where the combination of acid, amine, and hydrophobic functionalities could be advantageous
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Analytical standards: Use as a reference compound or internal standard in analytical methods
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